molecular formula C12H14N2O4 B13846646 Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate

Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate

Cat. No.: B13846646
M. Wt: 250.25 g/mol
InChI Key: BBDCFEOYIREZAW-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate is an organic compound with a complex structure that includes an ester functional group, an oxime, and an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate typically involves multiple steps. One common method starts with the reaction of ethyl 2-bromoacetate with 4-aminophenylacetic acid to form ethyl 2-(4-aminophenyl)acetate. This intermediate is then reacted with 2-hydroxyiminoacetic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester and amide groups can also interact with various biological molecules, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate

InChI

InChI=1S/C12H14N2O4/c1-2-18-12(16)7-9-3-5-10(6-4-9)14-11(15)8-13-17/h3-6,8,17H,2,7H2,1H3,(H,14,15)

InChI Key

BBDCFEOYIREZAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C=NO

Origin of Product

United States

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